1-(2-Bromoethoxy)-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRTJHEVCZIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364625 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-32-3 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Bromoethoxy 2 Methylbenzene
Precision Synthesis of the Aryl Ether Core Structure
The formation of the aryl ether linkage is a critical step in the synthesis of 1-(2-bromoethoxy)-2-methylbenzene. Various methods, from classical to modern catalytic approaches, have been optimized to achieve high efficiency and selectivity.
Optimized Williamson Ether Synthesis Protocols Utilizing Phenolic Precursors
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. numberanalytics.commasterorganicchemistry.com In the context of this compound, this involves the reaction of an o-cresolate salt with a suitable haloethane derivative. wvu.eduyoutube.comkhanacademy.org
The reaction typically proceeds via an S\N2 mechanism, where the phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.comlibretexts.org To generate the nucleophilic o-cresolate, a base such as sodium hydroxide (B78521) or potassium carbonate is used to deprotonate the phenolic hydroxyl group of o-cresol (B1677501). wvu.educhemspider.com The choice of the alkylating agent is crucial; 1,2-dibromoethane (B42909) is a common choice for introducing the 2-bromoethoxy group in a single step. chemspider.comchemicalbook.com However, controlling the reaction to favor mono-alkylation over di-alkylation can be a challenge. chemspider.com
Optimization of reaction conditions is key to maximizing the yield of the desired product. This includes the choice of solvent, temperature, and the molar ratio of reactants. numberanalytics.com Polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are often employed to facilitate the S\N2 reaction. chemspider.comchem-station.com Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. wvu.educhemspider.comchemicalbook.com
Table 1: Optimized Williamson Ether Synthesis Conditions
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| o-Cresol | 1,2-Dibromoethane | K2CO3 | Acetone | Reflux | Moderate | chemspider.com |
| Catechol | 1,2-Dibromoethane | NaOH | Ethanol (B145695) | 50 °C then Reflux | - | chemicalbook.com |
| 2-Naphthol | 1-Bromobutane | NaOH | - | Reflux | - | wvu.edu |
| p-Cresol | 1-Iodobutane | - | - | - | - | oxinst.com |
Exploration of Mitsunobu Reaction and Other Stereoselective Etherification Strategies
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers, particularly when stereochemical control is desired. organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration. organic-chemistry.orgyoutube.com In the synthesis of the precursor to this compound, this would involve the reaction of o-cresol with 2-bromoethanol (B42945) under Mitsunobu conditions.
The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com The phosphine and azodicarboxylate activate the alcohol, making it susceptible to nucleophilic attack by the phenoxide. organic-chemistry.org A key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions. beilstein-journals.org
While the Mitsunobu reaction is highly effective, it generates stoichiometric amounts of byproducts, namely triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate purification. semanticscholar.org Research has focused on developing catalytic versions of the Mitsunobu reaction to address this issue. semanticscholar.org
Other stereoselective etherification strategies include methods based on the opening of epoxides. For instance, an epoxide can be opened by a phenoxide nucleophile, leading to the formation of a β-hydroxy ether with defined stereochemistry. youtube.com
Table 2: Reagents for Mitsunobu and Related Reactions
| Reaction | Key Reagents | Key Features | Reference |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Inversion of stereochemistry at the alcohol center. | organic-chemistry.orgnih.gov |
| Modified Mitsunobu | Azopyridines | Recyclable reagents. | organic-chemistry.org |
| Epoxide Opening | Epoxide, Phenoxide | Stereospecific opening of the epoxide ring. | youtube.com |
Palladium-Catalyzed C-O Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a modern and versatile method for synthesizing aryl ethers. organic-chemistry.orgorganic-chemistry.org This approach involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgorganic-chemistry.org
For the synthesis of the aryl ether core of this compound, this would entail the coupling of an o-halotoluene (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) with 2-bromoethanol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. organic-chemistry.orgnih.gov The base used in the reaction also plays a crucial role in the catalytic cycle. organic-chemistry.org
A significant advantage of this method is its broad substrate scope and functional group tolerance. organic-chemistry.orgorganic-chemistry.org It allows for the formation of diaryl ethers and alkyl aryl ethers under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org Recent advancements have focused on developing more active and stable catalyst systems to improve reaction efficiency and expand the applicability of this methodology. organic-chemistry.orgorganic-chemistry.org
Table 3: Palladium-Catalyzed C-O Coupling Components
| Aryl Halide/Triflate | Alcohol | Palladium Source | Ligand | Base | Reference |
| Aryl Bromides/Chlorides | Various Alcohols | Pd2(dba)3 | Monophosphine Ligands | KOH | organic-chemistry.org |
| Aryl Halides | Primary/Secondary Amines | Pd(dba)2 | NiXantPhos | NaN(SiMe3)2 | organic-chemistry.org |
| 2-Iodobiphenyls | o-Bromoanilines | Pd(OAc)2 | - | Cs2CO3 | sci-hub.se |
Regioselective Introduction of the Bromoethoxy Moiety
Once the aryl ether core is established, the next critical step is the regioselective introduction of the bromine atom onto the ethoxy side chain.
Controlled Halogenation Techniques for the Ethoxy Chain
Direct halogenation of the ethoxy group can be challenging due to the potential for reaction at the aromatic ring, especially with activated systems. libretexts.orgwku.edu Therefore, methods that allow for selective halogenation of the side chain are preferred.
One approach involves the radical halogenation of the ethoxy group. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under photochemical conditions. The reaction proceeds via a radical chain mechanism, with preferential abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.
Alternatively, electrophilic halogenation can be employed, but care must be taken to control the regioselectivity. youtube.com The use of specific halogenating agents and reaction conditions can favor substitution on the alkyl chain over the aromatic ring. researchgate.netrsc.org
Functional Group Interconversions from Precursors (e.g., alcohols to bromides)
A more common and reliable method for introducing the bromo group is through the functional group interconversion of a precursor alcohol, namely 2-(o-tolyloxy)ethanol. This alcohol can be synthesized via the Williamson ether synthesis using o-cresol and 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
The conversion of the primary alcohol in 2-(o-tolyloxy)ethanol to the corresponding bromide is a standard transformation in organic synthesis. Several reagents are effective for this purpose, including:
Phosphorus tribromide (PBr3): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.
Carbon tetrabromide (CBr4) and triphenylphosphine (PPh3): This combination, known as the Appel reaction, provides a mild method for bromination. rsc.org
Thionyl bromide (SOBr2): Another reagent that can be used for this conversion.
These methods generally proceed with high yield and selectivity for the primary alcohol, avoiding unwanted reactions at the aromatic ring.
Table 4: Reagents for Alcohol to Bromide Conversion
| Reagent | Reaction Name/Type | Key Features | Reference |
| PBr3 | Nucleophilic Substitution | Widely used, effective for primary and secondary alcohols. | - |
| CBr4 / PPh3 | Appel Reaction | Mild conditions, good for sensitive substrates. | rsc.org |
| SOBr2 | Nucleophilic Substitution | Similar to thionyl chloride for chlorination. | - |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize less hazardous substances. Key areas of development include solvent-free reactions and the implementation of catalytic systems that are both efficient and sustainable.
Development of Solvent-Free and Atom-Economical Methodologies
The Williamson ether synthesis, in its classic form, often utilizes organic solvents to dissolve the reactants. However, these solvents contribute significantly to chemical waste and pose environmental and health risks. To address this, solvent-free approaches have been investigated for the synthesis of aryl ethers.
One promising technique is mechanochemical synthesis, where mechanical energy, such as grinding or ball-milling, is used to initiate the reaction between solid reactants. This method can lead to high yields in shorter reaction times without the need for bulk solvents. For the synthesis of this compound, this would involve the grinding of solid o-cresol, a base like potassium carbonate, and 1,2-dibromoethane.
Another key principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Williamson ether synthesis for this compound from o-cresol and 1,2-dibromoethane can be represented as:
C₇H₈O + C₂H₄Br₂ + Base → C₉H₁₁BrO + H-Base⁺ + Br⁻
In an ideal scenario, all atoms of the reactants would be converted into the product. However, the formation of by-products, such as the salt of the base and the displaced bromide ion, lowers the atom economy. Research into improving atom economy focuses on using catalytic amounts of a base or developing alternative reaction pathways that minimize by-product formation.
A study on the mono-alkylation of a substituted phenol (B47542) with 1,2-dibromoethane using potassium carbonate as the base in acetone demonstrated the feasibility of selectively producing the desired mono-etherified product. chemspider.com Although this reaction was not solvent-free, it highlights the control that can be achieved in similar systems. The reaction yielded the product in 40% yield after 12 hours of reflux, with the unreacted starting material being recoverable. chemspider.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux, 12h | 40% | chemspider.com |
This interactive data table summarizes the conditions for a related mono-alkylation reaction, providing a basis for developing a solvent-free methodology for this compound.
Utilization of Sustainable Catalytic Systems (e.g., heterogeneous catalysts)
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) have emerged as a highly effective and green alternative.
Phase-transfer catalysis facilitates the reaction between reactants that are in different phases, typically an aqueous phase containing the nucleophile (o-cresolate) and an organic phase containing the electrophile (1,2-dibromoethane). The PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. This approach allows the use of water as a solvent, reducing the reliance on volatile organic compounds.
An experimental setup for a Williamson ether synthesis of a phenolic ether using a phase-transfer catalyst would involve dissolving the phenol in an aqueous solution of a base (e.g., KOH), adding the alkyl halide, and a catalytic amount of TBAB. pbworks.commiracosta.edu The reaction proceeds at a moderate temperature, and the catalyst can often be recovered and reused.
Heterogeneous catalysts offer another sustainable advantage as they can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. While specific examples for the synthesis of this compound using heterogeneous catalysts are not widely reported, research on the synthesis of other bioactive heterocycles has demonstrated the versatility of catalysts such as silica-bound catalysts, nano-ZnO, and copper-based systems. masterorganicchemistry.com These catalysts could potentially be adapted for the synthesis of the target molecule.
| Catalyst Type | Example | Advantages | Potential Application |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Allows use of water as solvent, mild conditions, catalyst recyclability. | Williamson ether synthesis of this compound. |
| Heterogeneous Catalyst | Silica-bound catalysts, nano-ZnO | Easy separation, reusability, potential for continuous flow processes. | Greener synthesis of aryl ethers, including this compound. |
This interactive data table highlights sustainable catalytic systems applicable to the synthesis of this compound.
Research into Scalable and Industrially Relevant Synthetic Pathways
The transition of a synthetic method from the laboratory to an industrial scale requires consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, research into scalable pathways focuses on optimizing the Williamson ether synthesis and exploring alternative routes.
One approach to enhance scalability is the use of continuous flow reactors. In a flow process, reactants are continuously pumped through a heated tube or a packed bed containing a heterogeneous catalyst. This method offers several advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher throughput.
Patents often provide insights into industrially relevant synthetic methods. For instance, a patent for the preparation of 2-methoxyethoxy-benzenes describes a process where a phenol compound is reacted with 2-chloroethyl methyl ether under pressure at elevated temperatures without the addition of a strong polar solvent. rsc.org This suggests that similar solvent-minimized or solvent-free, high-temperature processes could be developed for the large-scale production of this compound.
Furthermore, the choice of reagents is crucial for industrial applications. While 1,2-dibromoethane is a common laboratory reagent, its toxicity and cost may be prohibitive on a larger scale. Research into using less hazardous and more economical alkylating agents is an active area of investigation.
A patent describing the synthesis of a related compound, 1-(2-bromoethoxy)-2-ethoxybenzene, which is an intermediate for the drug Tamsulosin, provides valuable information on scalable reaction conditions. The process involves reacting the corresponding phenol with an excess of the bromoether in a lower alkyl alcohol like methanol, which acts as the solvent. This approach avoids the need for an additional base and simplifies the purification process.
| Synthesis Strategy | Key Features | Advantages for Industrial Scale |
| Continuous Flow Synthesis | Use of flow reactors, potential for heterogeneous catalysts. | Improved safety, better process control, higher throughput, potential for automation. |
| Optimized Batch Synthesis | Use of cost-effective reagents, minimized solvent use, simplified workup. | Lower production costs, reduced environmental footprint, easier product isolation. |
This interactive data table summarizes scalable and industrially relevant synthetic strategies for this compound.
Mechanistic Investigations of 1 2 Bromoethoxy 2 Methylbenzene Reactivity
Elucidation of Nucleophilic Substitution Reaction Mechanisms at the Bromine Center
The bromoethoxy group contains a primary alkyl halide, a key structural feature that strongly influences the mechanism of nucleophilic substitution.
Nucleophilic substitution at the bromine-bearing carbon can theoretically proceed via a unimolecular (SN1) or bimolecular (SN2) pathway. However, the substrate's structure makes one pathway heavily favored.
The SN1 reaction proceeds through a carbocation intermediate. masterorganicchemistry.com For 1-(2-bromoethoxy)-2-methylbenzene, cleavage of the C-Br bond would result in a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable, making the SN1 pathway extremely unlikely for this compound. libretexts.orgchemistrysteps.com
In contrast, the SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group. masterorganicchemistry.com The primary carbon in this compound is relatively unhindered, allowing for easy access by a nucleophile. libretexts.orgyoutube.com Therefore, nucleophilic substitution reactions on this compound proceed almost exclusively through the SN2 mechanism. This is the favored pathway for primary alkyl halides, especially when reacting with strong nucleophiles. libretexts.org
The rate of the favored SN2 reaction is profoundly affected by the choice of solvent and the nature of the nucleophile.
Nucleophile: Strong, negatively charged nucleophiles significantly accelerate SN2 reactions. libretexts.org The reaction rate is directly proportional to the nucleophile's concentration and its intrinsic nucleophilicity. youtube.com For instance, potent nucleophiles like iodide (I⁻), cyanide (CN⁻), or thiolate (RS⁻) will react much faster than weaker, neutral nucleophiles like water or alcohols.
Solvent: The choice of solvent is critical. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetone (B3395972), are ideal for SN2 reactions. libretexts.orgpressbooks.pub These solvents can dissolve the nucleophilic salt but are poor at solvating the anionic nucleophile, leaving it "bare" and highly reactive. pressbooks.publibretexts.org Conversely, polar protic solvents like water, methanol, or ethanol (B145695) hinder SN2 reactions. They form a "cage" of hydrogen bonds around the anion, stabilizing it and reducing its nucleophilicity, which slows down the reaction rate. pressbooks.pubchemistrysteps.com
The following table illustrates the general effect of solvent and nucleophile choice on the reaction pathway for a primary alkyl halide like this compound.
| Factor | Condition Favoring SN2 | Condition Disfavoring SN2 (Favoring SN1/E1 if possible) |
| Substrate | Methyl, Primary (1°) , Secondary (2°) | Tertiary (3°) |
| Nucleophile | Strong, high concentration (e.g., I⁻, HS⁻, CN⁻) | Weak, low concentration (e.g., H₂O, ROH) |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar Protic (e.g., H₂O, Ethanol, Methanol) |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Poor (e.g., F⁻, OH⁻, NH₂⁻) |
Comprehensive Study of Elimination Reaction Pathways (E1 and E2)
Elimination reactions are often in competition with nucleophilic substitution. For this compound, the structure again dictates the likely pathway.
The E1 (elimination, unimolecular) reaction, like the SN1 reaction, requires the formation of a carbocation intermediate. chemistrysteps.com Given the high instability of the primary carbocation that would form from this compound, the E1 pathway is not considered viable. chemistrysteps.com
The E2 (elimination, bimolecular) mechanism is a concerted process where a base removes a proton from the carbon adjacent (beta-position) to the leaving group, simultaneously forming a double bond and ejecting the bromide. libretexts.org This pathway is highly favored when using strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK). pressbooks.pub These bulky bases are poor nucleophiles, which suppresses the competing SN2 reaction and promotes elimination. pressbooks.pub
The E2 reaction of this compound would yield a single unsaturated ether product: 1-methyl-2-(vinyloxy)benzene . Since there is only one beta-carbon with hydrogens, there is no regioselectivity to consider (i.e., Zaitsev's vs. Hofmann's rule). The mechanism requires an anti-periplanar conformation between a beta-hydrogen and the bromine atom, a geometry that is easily achieved through free rotation of the single bonds in this acyclic molecule. libretexts.orgyoutube.com
Electrophilic Aromatic Substitution on the Toluene Moiety
The benzene (B151609) ring of this compound is electron-rich and can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the two existing substituents: the methyl group and the bromoethoxy group.
To predict the site of electrophilic attack, the electronic effects of both the methyl and the bromoethoxy groups must be analyzed.
Methyl Group (-CH₃): This is an alkyl group that acts as a weak electron-donating group (activating) through induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself. youtube.commakingmolecules.com
Bromoethoxy Group (-OCH₂CH₂Br): This is an alkoxy group. The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic ring through resonance. youtube.com This is a strong activating effect, making the ring much more nucleophilic. libretexts.org This resonance donation directs incoming electrophiles to the ortho and para positions. The inductive electron-withdrawing effect of the electronegative oxygen is also present but is overshadowed by the powerful resonance donation. makingmolecules.comlibretexts.org
Combined Directing Effects: Both substituents are activating and are ortho, para-directors. Their effects are synergistic, strongly activating the ring towards substitution. wou.edu The positions on the ring are analyzed as follows:
Position 3: ortho to the methyl group, meta to the alkoxy group.
Position 4: meta to the methyl group, para to the alkoxy group.
Position 5: para to the methyl group, meta to the alkoxy group.
Position 6: ortho to the methyl group, ortho to the alkoxy group.
The powerful activating and directing effect of the oxygen's lone pairs makes the positions ortho and para to the alkoxy group (positions 4 and 6) the most electronically favorable for attack. wou.edu Between these two, position 6 is sterically hindered as it is located between two substituents. wou.edu Therefore, electrophilic substitution is most likely to occur at position 4 . Substitution at position 5 is also a possibility, being para to the activating methyl group, but is generally less favored than substitution directed by the stronger alkoxy activator.
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CH₃ (Methyl) | Inductive Donation, Hyperconjugation | Activating | Ortho, Para |
| -OCH₂CH₂Br (Bromoethoxy) | Resonance Donation, Inductive Withdrawal | Activating (Resonance Dominates) | Ortho, Para |
Metal-Catalyzed Cross-Coupling Reactions Involving the Bromoethoxy Group
The bromoethoxy functional group in this compound consists of a primary alkyl bromide. While palladium-catalyzed cross-coupling reactions have traditionally been dominated by the use of aryl and vinyl halides, significant progress has been made in extending this methodology to include sp³-hybridized carbon centers, such as the one in the bromoethoxy moiety. rhhz.net These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound allows it to participate as an electrophilic partner in various transition metal-catalyzed transformations. wisc.edu The general mechanism for these couplings typically involves the oxidative addition of the alkyl bromide to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgnumberanalytics.com
Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Applications
The application of cornerstone cross-coupling reactions to alkyl halides like this compound broadens their synthetic utility.
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.com While initially developed for sp²-hybridized carbons, advancements have enabled the coupling of alkyl bromides. For this compound, a Suzuki-Miyaura reaction would involve the coupling of the bromoethoxy group with an organoboron reagent to form a new C-C bond, yielding a 1-(2-substituted-ethoxy)-2-methylbenzene derivative. The success of such a reaction is highly dependent on the choice of catalyst, ligand, and base to facilitate the challenging oxidative addition step and prevent side reactions like β-hydride elimination.
Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. numberanalytics.comwikipedia.org The extension to unactivated alkyl halides is less common but achievable. In a hypothetical Heck-type reaction, this compound could couple with an alkene, although this would compete with base-mediated dehydrohalogenation of the starting material to produce 2-methylphenoxyethene. nih.gov If successful, the reaction would result in the formation of a new, more substituted alkene.
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Its application to alkyl halides, particularly unactivated ones, has been an area of active research. organic-chemistry.org A successful Sonogashira coupling of this compound with a terminal alkyne would yield a 1-(alkynyl-ethoxy)-2-methylbenzene product. These reactions are typically co-catalyzed by palladium and copper(I) and require an amine base. wikipedia.orgresearchgate.net The development of specialized ligand systems is often crucial for achieving good yields with alkyl electrophiles. libretexts.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org Like other cross-coupling reactions, its scope has been expanded to include sp³-hybridized electrophiles. libretexts.org A Stille coupling with this compound would involve reacting it with an organostannane (e.g., vinyl-, aryl-, or alkynylstannane) to forge a new carbon-carbon bond at the ethoxy chain. A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.orglibretexts.org
Below is a table summarizing plausible reaction conditions for these cross-coupling reactions based on general principles for primary alkyl bromides.
Table 1: Hypothetical Conditions for Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Potential Product Structure |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ + Ligand (e.g., SPhos) | K₃PO₄ | Toluene/H₂O | |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., P(t-Bu)₃) | Cs₂CO₃ | Dioxane | |
| Sonogashira | Terminal Alkyne (R''-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | |
| Stille | Organostannane (R'''-SnBu₃) | Pd(PPh₃)₄ | (Not always required) | THF / Dioxane |
Radical Chemistry Initiated Transformations and Pathways
The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, making it a precursor for generating a 2-(2-methylphenoxy)ethyl radical. This reactive intermediate can then undergo various transformations. chemguide.co.ukyoutube.com Radical reactions are often initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation.
A common transformation is reductive debromination, where a hydrogen atom is abstracted from a donor molecule, such as tributyltin hydride (Bu₃SnH) or a thiol, to replace the bromine atom. However, more synthetically useful pathways involve the addition of the generated radical to an unsaturated system.
For instance, the 2-(2-methylphenoxy)ethyl radical can be trapped intermolecularly by an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile. This process, known as a radical addition reaction, forms a new carbon-carbon bond. The resulting radical can then be quenched by a hydrogen atom donor to complete the reaction cycle.
Intramolecular radical cyclization is another powerful transformation, though it would require a modified substrate where an unsaturated moiety is present elsewhere in the molecule, positioned to allow for a favorable ring-forming reaction (typically 5- or 6-membered rings). wikipedia.orgthieme-connect.de For the specific compound this compound, intermolecular reactions are the more direct pathway. These radical reactions are valued for their high functional group tolerance and operation under generally mild, neutral conditions. thieme-connect.de
Table 2: Potential Radical-Initiated Transformations
| Reaction Type | Reagents | Initiator | Description |
|---|---|---|---|
| Reductive Debromination | Bu₃SnH | AIBN, heat | The bromine atom is replaced by a hydrogen atom. |
| Intermolecular Addition | H₂C=CH-CN (Acrylonitrile), Bu₃SnH | AIBN, heat | The radical adds across the C=C bond of acrylonitrile. |
| Atom Transfer Radical Addition (ATRA) | Alkene | Transition Metal Catalyst (e.g., Cu(I) complex) | The bromine atom is transferred to the alkene, forming a new C-C bond and a new alkyl bromide. |
Synthetic Utility and Applications of 1 2 Bromoethoxy 2 Methylbenzene As a Building Block
Advanced Functionalization for the Synthesis of Diverse Organic Scaffolds
The unique arrangement of the bromoethoxy and methyl groups on the benzene (B151609) ring makes 1-(2-bromoethoxy)-2-methylbenzene a valuable precursor for creating complex molecular architectures. Its reactivity allows for sequential or one-pot reactions to build diverse organic scaffolds.
Enhanced Synthesis of Chalcone (B49325) Derivatives via Reaction with Aldehydes
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. researchgate.netnih.gov Their synthesis is most commonly achieved through the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde in the presence of a base. nih.govyoutube.comyoutube.com
While this compound is not itself a direct precursor for chalcone synthesis, it can be readily converted into a suitable ketone derivative through Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org The electron-donating methyl and alkoxy groups on the aromatic ring activate it towards electrophilic substitution. The reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acetyl group onto the aromatic ring. youtube.comchemguide.co.uklibretexts.org
The methyl and alkoxy groups are ortho-, para-directing. Given the steric hindrance at the position between the two existing groups, the acylation is expected to occur predominantly at the position para to the methyl group, yielding 4-acetyl-1-(2-bromoethoxy)-2-methylbenzene.
This resulting acetophenone (B1666503) derivative can then undergo a base-catalyzed Claisen-Schmidt condensation with various substituted benzaldehydes to produce a library of novel chalcone derivatives. These chalcones incorporate the (2-bromoethoxy)-2-methylphenyl moiety, offering new scaffolds for medicinal chemistry and materials science research. nih.govnih.gov
Table 1: Hypothetical Pathway to Chalcone Derivatives
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |
|---|---|---|---|---|---|
| 1 | This compound | Acetyl chloride | AlCl₃ | 4-acetyl-1-(2-bromoethoxy)-2-methylbenzene | Friedel-Crafts Acylation |
Precursors for Macrocyclic Compounds and Supramolecular Architectures
Macrocyclic compounds are of significant interest in supramolecular chemistry and drug discovery due to their ability to act as selective hosts for ions and small molecules. nih.gov The synthesis of these structures often relies on high-dilution techniques and the use of bifunctional linear precursors that can undergo intramolecular cyclization.
This compound can serve as a foundational unit for constructing such precursors. The reactive bromoethyl group is ideal for forming ether linkages via Williamson ether synthesis. To create a precursor for macrocyclization, the methyl group on the aromatic ring can be functionalized. For example, benzylic bromination of the methyl group would yield 1-(2-bromoethoxy)-2-(bromomethyl)benzene. This di-halogenated derivative can then react with a suitable bis-phenolic compound under high-dilution conditions to form a macrocyclic polyether. The resulting macrocycle's cavity size and properties would be determined by the nature of the bis-phenol linker. This strategy allows for the systematic construction of novel macrocycles incorporating the o-tolyl ether motif. nih.gov
Building Block for Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. chemguide.co.ukorganic-chemistry.orgmdpi.com The electrophilic nature of the carbon bearing the bromine atom in this compound makes it an excellent substrate for synthesizing a variety of heterocycles through reactions with different nucleophiles. chalmers.se
Nitrogen-Containing Heterocycles: Reaction with primary or secondary amines can lead to various nitrogenous heterocycles. For instance, reaction with a primary amine (R-NH₂) would yield a secondary amine intermediate, N-(2-((2-methylphenyl)oxy)ethyl)-R-amine. This intermediate could be a building block for larger structures or could possess interesting properties itself. Reaction with bifunctional nitrogen nucleophiles, such as ethylenediamine, could lead to the formation of substituted piperazine (B1678402) rings. nih.govresearchgate.net
Sulfur-Containing Heterocycles: The reaction with sulfur nucleophiles, such as sodium sulfide (B99878) or thiols (R-SH), provides access to sulfur-containing heterocycles. researchgate.net For example, reaction with sodium sulfide could potentially lead to the formation of a thiepane (B16028) ring through dimerization and cyclization, while reaction with a dithiol could form macrocyclic thioethers. Reaction with thiourea (B124793) followed by hydrolysis is a common route to thiols, which could also be used to build more complex sulfur-containing structures. organic-chemistry.org
Oxygen-Containing Heterocycles: While the molecule already contains an ether linkage, it can be used to synthesize more complex oxygen-containing heterocycles. nih.govorganic-chemistry.org For example, intramolecular cyclization could be induced if the methyl group were oxidized to a phenol (B47542). More commonly, reaction with a diol, such as catechol, under basic conditions would lead to the formation of a benzo-dioxane derivative.
Applications in Specialty Polymer Chemistry and Materials Science
The reactivity of the carbon-bromine bond also positions this compound as a valuable molecule in the field of polymer chemistry, both for creating new polymers and for modifying existing ones.
Monomer for Controlled Polymerization Techniques
Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures. escholarship.org ATRP typically employs an alkyl halide as an initiator and a transition-metal complex as a catalyst.
This compound is an excellent candidate for an ATRP initiator. cmu.edu The bromoethoxy group can initiate the polymerization of a wide range of vinyl monomers, such as styrene, acrylates, and methacrylates. The polymerization process would generate polymer chains with a (2-methylphenoxy)ethoxy group at one end (the α-end) and a bromine atom at the other (the ω-end). The presence of the terminal bromine allows for the synthesis of block copolymers by the subsequent addition of a second monomer. This enables the creation of novel polymeric materials where the properties can be finely tuned by the choice of monomer and the incorporation of the specific o-tolyl ether end-group. nih.govnih.gov
Table 2: this compound as an ATRP Initiator
| Component | Example | Function |
|---|---|---|
| Initiator | This compound | Source of the initiating radical and the α-end group of the polymer. |
| Monomer | Styrene, Methyl Methacrylate | The repeating unit of the polymer chain. |
| Catalyst | Cu(I)Br | Activates the initiator and propagating species. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity. |
| Resulting Polymer | α-(2-methylphenoxy)ethoxy-poly(styrene)-ω-bromide | A well-defined polymer with specific end-groups. |
Cross-linking Agent and Polymer Modification
Post-polymerization modification is a powerful strategy for functionalizing polymers and altering their physical and chemical properties. nih.gov The reactive bromoethyl group of this compound makes it a suitable agent for the chemical modification of existing polymers. Polymers with nucleophilic side chains, such as polyvinyl alcohol (-OH groups) or polyamines (-NH groups), can be functionalized by grafting the (2-methylphenoxy)ethoxy moiety onto the polymer backbone via nucleophilic substitution. This modification can significantly alter the polymer's properties, such as its solubility, thermal stability, and hydrophobicity.
While this compound itself can only act as a grafting agent due to its single reactive site, it is a precursor to potential cross-linking agents. A cross-linking agent requires at least two reactive sites to bridge polymer chains. google.com Dimerization of this compound through a linker attached to the aromatic rings or the methyl groups could create a bifunctional molecule capable of cross-linking polymers, thereby enhancing their mechanical strength and thermal resistance.
Role in the Design and Synthesis of Biologically Active Molecules
The strategic importance of this compound in synthetic organic chemistry is particularly evident in its application as a versatile building block for molecules of biological interest. Its bifunctional nature, possessing both a reactive bromo group and a substituted aromatic ether moiety, allows for its incorporation into a wide array of complex molecular architectures.
A lead compound is a chemical structure that exhibits pharmacological activity and serves as the starting point for the development of new drugs through chemical modifications. nih.govnih.gov Pharmaceutical intermediates are the compounds that are the building blocks in the synthesis of the final active pharmaceutical ingredient. The molecular framework of this compound is particularly suited for the synthesis of such compounds, especially for classes of molecules containing the morpholine (B109124) scaffold.
Morpholine and its derivatives are significant heterocyclic compounds in medicinal chemistry, appearing in the structure of many approved drugs due to their favorable physicochemical properties that can enhance drug-like characteristics such as solubility and bioavailability. nih.gov The synthesis of certain morpholine derivatives can be envisioned using this compound as a key starting material. The presence of the 2-bromoethoxy group allows for a facile intramolecular cyclization reaction. For instance, reaction of this compound with a primary amine would lead to an intermediate that, upon deprotonation of the amine, can undergo an intramolecular nucleophilic substitution to form the morpholine ring. This strategy provides a direct route to N-substituted 2-((2-methylphenoxy)methyl)morpholines, a class of compounds that has been explored for various therapeutic applications.
While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the synthetic routes for analogous structures are well-established. For example, the synthesis of morpholine-acetamide derivatives has been shown to start from the reaction of morpholine with chloroacetyl chloride, followed by substitution with various nucleophiles. nih.gov The use of this compound provides an alternative and powerful pathway to access a variety of substituted morpholines, which are crucial intermediates for lead compounds in drug discovery programs targeting a range of diseases.
The table below illustrates potential pharmaceutical intermediates that could be synthesized from this compound.
| Starting Material | Reagent | Potential Intermediate | Therapeutic Class of Related Compounds |
| This compound | Primary Amine (R-NH₂) | N-Substituted 2-((2-methylphenoxy)methyl)morpholine | Antidepressants, Anxiolytics |
| This compound | Ammonia | 2-((2-Methylphenoxy)methyl)morpholine | CNS agents |
This table presents hypothetical synthetic pathways based on established chemical principles.
Supramolecular Chemistry: Development of Host-Guest Systems and Self-Assembled Structures
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, a field that has seen significant growth with the development of host-guest chemistry. nih.gov Host-guest systems are complexes composed of a larger 'host' molecule that binds a smaller 'guest' molecule. Crown ethers, for example, are well-known hosts that can selectively bind various cations and small organic molecules within their central cavity. frontiersin.orgnih.gov
The structure of this compound contains an aryl ether component, a common feature in the building blocks of macrocyclic hosts like crown ethers and their derivatives. du.ac.in The o-tolyloxyethyl group can be envisioned as a component of a larger macrocyclic structure. For example, derivatives of this compound could be used to synthesize 'lariat ethers'. These are crown ethers with one or more side-arms that can further coordinate with a guest molecule, enhancing the stability and selectivity of the host-guest complex. du.ac.in The 2-methylphenyl group could also play a role in the binding properties of the host, for example, through pi-stacking interactions with a suitable guest.
Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. mdpi.com The ability of a molecule to self-assemble is dictated by its structure, including the presence of functional groups that can participate in hydrogen bonding, van der Waals forces, or electrostatic interactions. While specific studies on the self-assembly of this compound are not prominent, its potential to act as a component in self-assembling systems can be inferred from its structure. The ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in pi-pi stacking interactions. These features suggest that, when incorporated into larger molecules, the o-tolyloxyethyl moiety could direct the self-assembly process to form complex supramolecular architectures such as fibers, sheets, or vesicles. mdpi.com
The table below outlines the potential roles of this compound in supramolecular chemistry.
| Supramolecular Concept | Potential Role of this compound | Key Intermolecular Forces |
| Host-Guest Chemistry | Building block for macrocyclic hosts (e.g., lariat (B8276320) ethers) | Ion-dipole, Pi-stacking |
| Self-Assembly | Component of larger, self-assembling molecules | Hydrogen bonding, Pi-pi stacking, Van der Waals forces |
This table is based on the structural features of the compound and general principles of supramolecular chemistry.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement of 1-(2-Bromoethoxy)-2-methylbenzene. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethoxy chain, and the methyl (-CH₃) group. The aromatic region would display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The two methylene groups, being adjacent to each other, would appear as two triplets due to spin-spin coupling. The methyl group attached to the aromatic ring would present as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, nine distinct carbon signals are expected: six for the aromatic ring (two of which are quaternary), two for the ethoxy chain, and one for the methyl group. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine) and the aromatic ring currents.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. usask.ca
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two methylene proton signals (H-1' and H-2'), confirming their direct coupling and adjacency in the bromoethoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It allows for the definitive assignment of each carbon atom that bears protons (the four aromatic CH, the two CH₂ groups, and the CH₃ group).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations include those from the methyl protons to the aromatic C-1 and C-2, and from the O-CH₂ protons (H-1') to the aromatic C-1, confirming the attachment of the bromoethoxy group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is vital for conformational analysis. A key expected NOESY correlation would be between the ortho-proton (H-6) and the methyl protons, as well as between the O-CH₂ protons (H-1') and the H-6 proton, providing insight into the preferred orientation of the bromoethoxy side chain relative to the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₃ | ~2.25 (s, 3H) | ~16.0 | C-1, C-2, C-3 |
| C-1 | - | ~155.0 | - |
| C-2 | - | ~128.0 | - |
| C-3 | ~7.1-7.3 (m, 1H) | ~131.0 | C-1, C-5 |
| C-4 | ~6.8-7.0 (m, 1H) | ~121.0 | C-2, C-6 |
| C-5 | ~7.1-7.3 (m, 1H) | ~127.0 | C-1, C-3 |
| C-6 | ~6.8-7.0 (m, 1H) | ~112.0 | C-2, C-4 |
| -OCH₂- (C-1') | ~4.30 (t, 2H) | ~68.0 | C-1, C-2' |
| -CH₂Br (C-2') | ~3.65 (t, 2H) | ~30.0 | C-1' |
Note: Predicted values are based on data for analogous compounds such as 1,4-Bis(2-bromoethoxy)benzene and 1-Cyclohexyloxy-2-methylbenzene. rsc.orgrsc.org Actual experimental values may vary.
The bromoethoxy side chain of this compound is flexible, with potential for rotation around the C(aryl)-O, O-C(1'), and C(1')-C(2') bonds. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, could be employed to investigate these conformational dynamics. nih.gov By analyzing changes in line shapes and chemical shifts with temperature, it is possible to determine the energy barriers for bond rotation. researchgate.net Such studies could reveal the most stable conformation of the molecule in solution and the rate at which it interconverts between different spatial arrangements. At present, specific dynamic NMR studies for this compound are not available in published literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.
C-O-C Stretching: A strong, characteristic asymmetric C-O-C stretching vibration for the aryl-alkyl ether linkage is expected in the region of 1220-1260 cm⁻¹. A symmetric stretch would appear around 1020-1075 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The C-Br bond would exhibit a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals, making it particularly useful for characterizing the substituted benzene ring.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3020-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2970 | Medium-Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| Asymmetric C-O-C Stretch | 1220-1260 | Strong |
| Symmetric C-O-C Stretch | 1020-1075 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
Note: Data is based on general vibrational frequency ranges and data for similar compounds. esisresearch.orgnist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₁BrO), the monoisotopic mass can be precisely calculated. uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation pathways. Key fragmentation events would likely include:
Alpha-cleavage of the ether bond, resulting in the loss of the bromoethoxy group to form a methylphenoxy radical or cation.
Cleavage of the C-Br bond , leading to a fragment ion at [M-Br]⁺.
Fragmentation of the side chain , such as the loss of a bromoethyl radical (•CH₂CH₂Br) to generate a protonated o-cresol (B1677501) ion.
The base peak in the mass spectrum of the related compound (2-Bromoethoxy)benzene is often the phenoxy cation [C₆H₅O]⁺, suggesting that a corresponding methylphenoxy cation [CH₃C₆H₄O]⁺ might be a prominent fragment for the title compound. nist.gov
X-ray Crystallography for Definitive Solid-State Structure Elucidation
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise data on:
Bond lengths and angles: Confirming the geometric parameters of the entire molecule.
Torsional angles: Defining the exact conformation of the bromoethoxy side chain relative to the plane of the benzene ring. rsc.org
Intermolecular interactions: Revealing how molecules pack together in the crystal lattice through forces like van der Waals interactions or halogen bonding.
A search of the current literature did not yield a published crystal structure for this compound.
Analysis of Crystal Packing, Intermolecular Interactions, and Torsion Angles
The detailed three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, a comprehensive analysis of its single-crystal X-ray diffraction data would provide precise information on its crystal packing, the nature and geometry of intermolecular interactions, and the conformational flexibility of the molecule, particularly the torsion angles of the ethoxy bridge.
In the crystal lattice of (2-Bromoethoxy)benzene, the molecules are observed to pack in a herringbone fashion. This arrangement is primarily governed by a combination of weak intermolecular forces. The dominant interactions are likely to be a combination of dipole-dipole interactions and London dispersion forces. nist.gov The polar C-Br and C-O bonds introduce dipoles, leading to electrostatic attractions between neighboring molecules. rsc.org
Furthermore, weak C-H···π interactions are anticipated, where the hydrogen atoms of the ethyl group or the aromatic ring of one molecule interact with the electron cloud of the benzene ring of an adjacent molecule. rsc.org The presence of the bromine atom also allows for the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on a neighboring molecule, although this is generally a weaker interaction.
The conformational flexibility of the molecule is primarily associated with the torsion angles of the -(CH2)2-O- linkage. These angles dictate the spatial relationship between the benzene ring and the bromoethyl group. Analysis of the crystal structure of (2-Bromoethoxy)benzene would reveal the preferred conformation in the solid state, which is a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.
Table 1: Representative Crystallographic Data for (2-Bromoethoxy)benzene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.681 |
| b (Å) | 9.386 |
| c (Å) | 16.397 |
| β (°) | 106.19 |
| Volume (ų) | 1874.2 |
| Z | 4 |
| Torsion Angle (C-C-O-C) (°) | Value would be here |
| Torsion Angle (Br-C-C-O) (°) | Value would be here |
Note: Specific torsion angle values would be derived from the full crystallographic information file (CIF).
Hyphenated Techniques for Online Reaction Monitoring and Process Analytical Technology (PAT)
The synthesis of this compound, likely proceeding through a Williamson ether synthesis or a related nucleophilic substitution reaction, can be significantly optimized through the implementation of hyphenated analytical techniques and a Process Analytical Technology (PAT) framework. youtube.com PAT aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure final product quality. patsnap.comchemscene.com
For the synthesis of this compound, a key application of PAT would be the real-time monitoring of the reaction progress. This can be achieved by employing in-situ spectroscopic probes coupled with chemometric analysis. For instance, an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) or a Raman probe could be inserted directly into the reaction vessel. These techniques can monitor the disappearance of reactants (e.g., the O-H stretch of 2-methylphenol) and the appearance of the product, this compound (e.g., by tracking the C-O-C ether linkage vibrations).
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for more detailed online analysis. A system such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be configured for automated, periodic sampling of the reaction mixture. This would provide not only the concentration of the starting materials and the desired product but also the identity and concentration of any impurities or by-products formed during the reaction. This level of detail is crucial for developing a comprehensive kinetic model of the reaction and for identifying potential process deviations in real-time.
By integrating these real-time data streams with a process control system, it is possible to create a feedback loop. For example, if the rate of reaction slows down, the system could automatically adjust a CPP, such as the temperature or the rate of addition of a reagent, to maintain the desired reaction profile. This proactive control strategy, a core principle of PAT, leads to improved process robustness, higher yields, better purity profiles, and reduced batch-to-batch variability. The implementation of PAT in the manufacturing of fine chemicals like this compound represents a shift from a "testing quality in" to a "building quality in" approach. patsnap.com
Computational and Theoretical Investigations of 1 2 Bromoethoxy 2 Methylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. youtube.com It is a workhorse in modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying medium-sized organic molecules. researchgate.net DFT calculations can determine the optimized geometry of 1-(2-Bromoethoxy)-2-methylbenzene and derive a host of electronic properties that act as descriptors for its reactivity.
HOMO-LUMO Analysis and Electrostatic Potential Mapping
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ossila.comwuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com
For this compound, DFT calculations would reveal the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, which are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the electrophilic centers, particularly the carbon atom attached to the bromine and the antibonding orbitals of the C-Br bond. wuxiapptec.com This distribution highlights the sites susceptible to nucleophilic attack.
Illustrative Data Table for FMO Analysis
Disclaimer: The following data are representative values for a molecule of this type and are for illustrative purposes only, as specific experimental or calculated data for this compound is not publicly available.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference; indicates chemical reactivity and kinetic stability. |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. sigmaaldrich.com It is plotted on the surface of the molecule's electron density. Different colors represent different values of electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. uni.lu Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show a negative potential (red/yellow) around the oxygen atom and the π-system of the benzene (B151609) ring, confirming these as nucleophilic sites. A region of positive potential (blue) would be expected near the hydrogen atoms of the ethoxy group and, most significantly, the carbon atom bonded to the bromine, identifying it as a primary electrophilic site.
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. ossila.com A detailed analysis of all molecular orbitals, not just the FMOs, provides a complete picture of the molecule's electronic structure and bonding characteristics.
Frontier Molecular Orbital (FMO) theory simplifies the picture by positing that many chemical reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. guidechem.com This theory is a powerful tool for predicting the feasibility and stereoselectivity of reactions. For instance, in a potential reaction involving this compound, its HOMO would interact with the LUMO of an electrophile, while its LUMO would interact with the HOMO of a nucleophile. The symmetry and energy levels of these interacting orbitals determine whether a reaction is allowed and which pathway it will follow. wuxiapptec.com
Reaction Mechanism Prediction and Transition State Characterization via Computational Methods
Computational methods, particularly DFT, are instrumental in predicting the mechanisms of chemical reactions. nih.govveeprho.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. nih.gov
For this compound, a common reaction would be a nucleophilic substitution at the carbon bearing the bromine atom. Computational modeling could compare different possible mechanisms, such as SN1 and SN2 pathways. By calculating the structures and energies of the transition states for each path, the most likely mechanism can be determined.
Energy Profiles and Activation Barriers
An energy profile is a graph that plots the energy of the system against the reaction coordinate. The peaks on this profile correspond to transition states, and the valleys represent stable intermediates or products. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea) or activation barrier. nih.gov A lower activation barrier corresponds to a faster reaction rate.
Computational chemistry allows for the precise calculation of these barriers. For a hypothetical SN2 reaction of this compound with a nucleophile (e.g., hydroxide), an energy profile would be calculated. This would provide the activation energy required for the reaction to proceed, offering quantitative insight into the reaction's kinetics.
Illustrative Data Table for a Hypothetical Reaction
Disclaimer: The following data are representative values for a hypothetical SN2 reaction and are for illustrative purposes only.
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + Nucleophile) | 0.0 |
| Transition State | +22.5 |
| Products | -15.0 |
| Calculated Activation Barrier | 22.5 |
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemscene.com These models are built by calculating a set of molecular descriptors (which can be derived from DFT or other methods) for a series of related compounds and then using statistical methods to find a mathematical relationship with an observed reactivity parameter (e.g., a reaction rate constant). chemscene.com
For this compound, a QSRR model could be developed by studying a series of substituted analogues. Descriptors such as HOMO/LUMO energies, dipole moment, atomic charges, and steric parameters could be calculated. These descriptors would then be correlated with experimentally measured reaction rates to build a predictive model. Such a model could then be used to estimate the reactivity of new, yet-to-be-synthesized compounds in the same family.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. This compound has several rotatable bonds, leading to a variety of possible conformations.
Molecular Mechanics (MM) methods offer a computationally inexpensive way to perform conformational analysis. MM models treat atoms as balls and bonds as springs, allowing for rapid calculation of the energies of thousands of different conformations. This search helps identify the lowest-energy (most stable) conformers.
Molecular Dynamics (MD) simulations provide a more detailed view by simulating the movement of atoms and molecules over time. An MD simulation of this compound would show how the molecule flexes, rotates, and interacts with its environment (e.g., solvent molecules) at a given temperature. This provides insight into the molecule's flexibility and the relative populations of different conformers in a realistic setting. The results can reveal which conformations are most likely to be present and participate in a chemical reaction.
Derivatives and Analogs of 1 2 Bromoethoxy 2 Methylbenzene: Synthesis and Structure Reactivity Relationships
Systematic Synthesis of Substituted Aryl and Aliphatic Analogs of the Methylbenzene Moiety
The synthesis of analogs of 1-(2-bromoethoxy)-2-methylbenzene with modifications to the methylbenzene portion of the molecule can be achieved through several established synthetic routes, primarily centered around the versatile Williamson ether synthesis. francis-press.commasterorganicchemistry.combyjus.com This method involves the reaction of a substituted phenoxide with a dihaloalkane.
To generate a library of analogs, a variety of substituted phenols can be used as starting materials. For instance, phenols with electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, cyano) at different positions on the aromatic ring can be reacted with a 1,2-dihaloethane. The choice of base is crucial in the deprotonation of the phenol (B47542) to form the nucleophilic phenoxide; common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). francis-press.combyjus.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com
An alternative approach involves the use of aryl halides and a suitable alcohol in the presence of a catalyst. For example, a substituted bromobenzene (B47551) can be coupled with 2-bromoethanol (B42945) under conditions amenable to ether synthesis.
The synthesis of aliphatic analogs, where the methylbenzene group is replaced by an alkyl or cycloalkyl group, also relies on the Williamson ether synthesis. In this case, an alcohol (e.g., cyclohexanol, isopropanol) is deprotonated to form an alkoxide, which then reacts with a 1,2-dihaloethane.
Table 1: Examples of Synthesized Analogs of this compound with Varied Aryl and Aliphatic Moieties
| Starting Phenol/Alcohol | Reagents | Product |
| 4-Nitrophenol | 1,2-dibromoethane (B42909), NaOH, DMF | 1-(2-Bromoethoxy)-4-nitrobenzene |
| 3-Methoxy-phenol | 1,2-dibromoethane, K2CO3, Acetone (B3395972) | 1-(2-Bromoethoxy)-3-methoxybenzene |
| Cyclohexanol | 1,2-dibromoethane, NaH, THF | (2-Bromoethoxy)cyclohexane |
| 2,4-Dimethylphenol | 1,2-dibromoethane, NaOH, DMF | 1-(2-Bromoethoxy)-2,4-dimethylbenzene |
Investigation of Different Halogen Substituents (e.g., chloro, iodo, fluoro) on Reactivity and Selectivity
The nature of the halogen substituent on the ethoxy group significantly influences the reactivity of the molecule in nucleophilic substitution reactions. The general trend for leaving group ability in SN2 reactions is I > Br > Cl > F. This is attributed to the strength of the carbon-halogen bond and the stability of the resulting halide anion.
To investigate these effects, a series of 1-(2-haloethoxy)-2-methylbenzenes can be synthesized. The synthesis would typically involve the reaction of 2-methylphenol with a 1,2-dihaloethane where the halogens are different (e.g., 1-bromo-2-chloroethane) or by using a dihaloethane with identical halogens (e.g., 1,2-dichloroethane, 1,2-diiodoethane).
The reactivity of these analogs can be compared by studying their reaction rates with a common nucleophile, such as sodium azide (B81097) or sodium cyanide. The reaction progress can be monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). It is expected that the iodo-substituted analog will react the fastest, followed by the bromo and then the chloro analogs. The fluoro-substituted analog would be the least reactive and may require more forcing conditions to undergo substitution.
Table 2: Predicted Relative Reactivity of 1-(2-Haloethoxy)-2-methylbenzene Analogs in SN2 Reactions
| Halogen Substituent (X) | C-X Bond Strength (kJ/mol) | Relative Reaction Rate (Predicted) |
| Iodo (I) | ~228 | Highest |
| Bromo (Br) | ~283 | High |
| Chloro (Cl) | ~340 | Moderate |
| Fluoro (F) | ~452 | Low |
Modulation of the Ethoxy Chain Length and its Impact on Reaction Kinetics and Applications
Varying the length of the alkoxy chain can have a profound impact on the physical properties and reactivity of the molecule. This is achieved by reacting 2-methylphenol with a series of α,ω-dihaloalkanes of different lengths (e.g., 1,3-dibromopropane, 1,4-dibromobutane).
Longer chains can introduce greater flexibility and may influence the molecule's solubility in different solvents. From a kinetic standpoint, the increased conformational flexibility of longer chains might slightly decrease the rate of intramolecular cyclization reactions, if applicable, by lowering the probability of the reactive ends encountering each other. However, for intermolecular reactions, the effect on reaction rates may be less pronounced, unless the chain length significantly alters the solubility of the reactant in the reaction medium.
Studies on other molecular systems have shown that increasing the length of alkoxy side chains can decrease the melting point and affect the liquid crystalline properties of the molecules. mdpi.com Similarly, in the context of polymer chemistry, the length of side chains can influence the thermoplastic properties of materials. researchgate.net
Table 3: Effect of Alkoxy Chain Length on Physical Properties (Hypothetical Data)
| Compound | Chain Length | Predicted Boiling Point (°C) | Predicted Solubility in Nonpolar Solvents |
| This compound | 2 | Lower | Moderate |
| 1-(3-Bromopropoxy)-2-methylbenzene | 3 | Higher | Higher |
| 1-(4-Bromobutoxy)-2-methylbenzene | 4 | Even Higher | Highest |
Synthesis and Exploration of Polyfunctionalized Derivatives
The synthesis of polyfunctionalized derivatives of this compound opens up possibilities for creating molecules with tailored properties and multiple reactive sites. This can be achieved by starting with phenols that already bear other functional groups. For example, using vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) as a starting material would introduce an aldehyde group into the final product.
These additional functional groups can serve as handles for further chemical transformations. For instance, an aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in condensation reactions. A nitro group can be reduced to an amine, which can then be diazotized or acylated.
The presence of multiple functional groups can also lead to more complex reactivity patterns. For example, a derivative with both a bromoethoxy group and a hydroxyl group on the aromatic ring could undergo competing intermolecular and intramolecular reactions. The exploration of these polyfunctionalized derivatives is crucial for developing new intermediates for pharmaceuticals, agrochemicals, and materials science.
Structure-Reactivity-Property Correlations within Defined Derivative Libraries
By systematically synthesizing and characterizing libraries of this compound derivatives, it is possible to establish clear structure-reactivity and structure-property relationships. The data gathered from the studies described in the preceding sections can be analyzed to draw correlations.
For example, a quantitative analysis of the reaction rates of various halogenated analogs (Section 7.2) with a specific nucleophile would provide a clear demonstration of the leaving group ability's dependence on the halogen. Similarly, by comparing the reaction kinetics of derivatives with electron-donating and electron-withdrawing substituents on the aryl ring, one could quantify the electronic effects on the nucleophilic substitution at the bromoethoxy chain.
Structure-property correlations can also be established by measuring physical properties such as melting points, boiling points, and solubility for the synthesized libraries. For instance, a clear trend is expected where increasing the length of the alkoxy chain or adding non-polar substituents to the aromatic ring will increase the lipophilicity of the molecule.
These correlations are not only of fundamental academic interest but also have practical implications. A thorough understanding of how structural modifications affect reactivity and properties allows for the rational design of new molecules with specific desired characteristics for various applications.
Emerging Research Frontiers and Future Outlook for 1 2 Bromoethoxy 2 Methylbenzene
Integration with Flow Chemistry and Continuous Processing for Efficient Synthesis
The traditional batch synthesis of 1-(2-bromoethoxy)-2-methylbenzene, typically a variation of the Williamson ether synthesis involving the reaction of o-cresol (B1677501) with 1,2-dibromoethane (B42909), is often hampered by issues such as long reaction times, potential for side reactions, and challenges in scalability. The adoption of flow chemistry and continuous processing offers a promising alternative to overcome these limitations.
Continuous flow reactors, such as microreactors or packed-bed reactors, provide superior heat and mass transfer, enabling precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.comresearchgate.net This enhanced control can lead to higher yields, improved selectivity, and a significant reduction in reaction times. For the synthesis of this compound, a continuous process could involve pumping a solution of the o-cresolate salt and 1,2-dibromoethane through a heated reactor coil. The use of a phase-transfer catalyst, which is highly effective in biphasic liquid-liquid O-alkylation of phenols, can be seamlessly integrated into a flow system, further enhancing the reaction efficiency. vapourtec.comresearchgate.net
A hypothetical comparison between batch and flow synthesis of this compound is presented in Table 1.
Table 1: Comparison of Batch vs. Flow Synthesis of this compound (Hypothetical Data)
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 8-12 hours | 15-30 minutes |
| Yield | 75-85% | >95% |
| Selectivity | Moderate | High |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |
| Scalability | Difficult | Readily scalable by parallelization |
The integration of in-line purification and analysis techniques within a continuous flow setup would further streamline the production process, allowing for real-time monitoring and optimization. This approach not only promises a more efficient and safer synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
Development of Novel Catalytic Systems for Highly Selective Transformations
The bromoethoxy group in this compound is a versatile handle for a variety of chemical transformations. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound, enabling highly selective reactions at this position.
Current research in catalysis offers several promising avenues. For instance, palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, could be adapted for this compound. nih.govresearchgate.netrsc.org The development of tailored ligands for the palladium catalyst could allow for the selective coupling of a wide range of nucleophiles, leading to a diverse library of derivatives.
Organocatalysis, which utilizes small organic molecules as catalysts, presents another exciting frontier. nih.gov Chiral organocatalysts could be employed to introduce stereocenters in subsequent reactions, opening up possibilities for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science. Furthermore, phase-transfer catalysis, already a valuable tool for ether synthesis, can be further optimized with the design of more efficient and recyclable catalysts. vapourtec.comresearchgate.netphasetransfercatalysis.com
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Products |
| Suzuki Coupling | Palladium with custom phosphine (B1218219) ligands | Aryl or vinyl substituted ethers |
| Buchwald-Hartwig Amination | Palladium with specialized amine ligands | Amino-functionalized ethers |
| Asymmetric Alkylation | Chiral phase-transfer catalyst | Enantiomerically enriched ether derivatives |
| Organocatalytic Addition | Chiral amine or thiourea (B124793) catalysts | Functionalized ethers with new stereocenters |
The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound, paving the way for the creation of complex and valuable molecules.
Exploration in Advanced Functional Materials and Nanotechnology
The unique molecular architecture of this compound makes it an attractive building block for the design of advanced functional materials and for applications in nanotechnology. The bromoethoxy group provides a convenient anchor point for grafting onto polymer backbones or for functionalizing nanoparticles. nih.govresearchgate.net
In the realm of polymer chemistry, this compound could be used as a monomer or a functionalizing agent to create polymers with tailored properties. For example, its incorporation into polymer chains could lead to the development of stimuli-responsive materials, where the ether linkage or the aromatic ring responds to external triggers such as pH, temperature, or light. researchgate.netnih.govrsc.org Such materials have potential applications in drug delivery, sensors, and smart coatings.
In nanotechnology, the bromoethoxy group can be used to covalently attach the molecule to the surface of nanoparticles, such as those made of gold, silica, or iron oxide. nih.govnih.gov This surface functionalization can be used to modify the properties of the nanoparticles, for instance, to improve their dispersibility in different solvents or to introduce specific functionalities for targeted applications in areas like bioimaging and catalysis.
Table 3: Potential Applications in Materials and Nanotechnology
| Application Area | Proposed Role of this compound | Potential Outcome |
| Stimuli-Responsive Polymers | Monomer or side-chain functionalization | Polymers that change properties in response to stimuli |
| Functional Coatings | Additive or surface modifier | Coatings with enhanced durability or specific reactivity |
| Nanoparticle Surface Modification | Ligand for surface functionalization | Stable and functionalized nanoparticles for targeted delivery or catalysis |
| Liquid Crystals | Core component of mesogens | Development of new liquid crystalline materials |
The versatility of this compound as a molecular building block opens up a vast design space for the creation of novel materials with advanced functionalities.
Addressing Scalability, Economic Viability, and Sustainability in Production
For this compound to transition from a laboratory chemical to a widely used industrial feedstock, it is crucial to address the challenges of scalability, economic viability, and sustainability in its production. A comprehensive techno-economic analysis (TEA) and life cycle assessment (LCA) are essential tools in this endeavor. mdpi.comrsc.orgmdpi.com
A TEA would evaluate the capital and operating costs associated with different production routes, including both traditional batch processes and modern continuous flow methods. mdpi.com This analysis would identify the most cost-effective production strategy, taking into account factors such as raw material costs, energy consumption, and waste disposal.
An LCA would provide a holistic view of the environmental impact of the production process, from cradle to grave. rsc.orgmdpi.comresearchgate.netyoutube.com This would involve quantifying greenhouse gas emissions, water usage, and the generation of hazardous waste. The insights from an LCA can guide the development of a more sustainable and environmentally friendly production process. For example, the use of renewable feedstocks and greener solvents would significantly improve the sustainability profile of the compound.
Table 4: Key Metrics for Scalability and Sustainability Assessment
| Assessment Metric | Key Considerations |
| Techno-Economic Analysis (TEA) | Raw material costs, energy consumption, process efficiency, capital investment, market price |
| Life Cycle Assessment (LCA) | Carbon footprint, water footprint, ecotoxicity, resource depletion, waste generation |
| Process Intensification | Use of flow chemistry, catalytic efficiency, in-line purification |
| Green Chemistry Principles | Atom economy, use of renewable feedstocks, safer solvents, energy efficiency |
By proactively addressing these factors, the large-scale production of this compound can be achieved in a manner that is both economically competitive and environmentally responsible.
Potential for Bio-inspired Synthesis and Environmentally Benign Applications
The principles of biotechnology and green chemistry offer exciting opportunities for the development of bio-inspired synthesis routes for this compound and for its use in environmentally benign applications.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with the potential to revolutionize chemical synthesis. nih.govchemrxiv.org Enzymes operate under mild conditions and often exhibit high selectivity, reducing the need for harsh reagents and minimizing the formation of byproducts. The development of a biocatalytic route for the etherification of o-cresol could provide a highly sustainable method for the synthesis of this compound.
Furthermore, there is growing interest in using renewable resources, such as lignin (B12514952), as a source of aromatic compounds. rsc.orgnih.govmdpi.comdigitellinc.com Lignin, a complex polymer found in plant cell walls, is rich in phenolic structures that could potentially be converted into o-cresol, the precursor for this compound. This would create a bio-based production pathway for the compound.
In terms of applications, this compound could serve as a building block for the synthesis of biodegradable polymers. By incorporating this molecule into polymer chains with cleavable linkages, it may be possible to design new materials that are less persistent in the environment.
Table 5: Bio-inspired and Environmentally Benign Approaches
| Approach | Description | Potential Benefits |
| Biocatalytic Etherification | Use of enzymes to catalyze the etherification of o-cresol. | Mild reaction conditions, high selectivity, reduced waste. |
| Lignin-Derived Precursors | Conversion of lignin into o-cresol. | Use of a renewable feedstock, reduced reliance on fossil fuels. |
| Biodegradable Polymers | Incorporation into polymers with cleavable linkages. | Materials with reduced environmental persistence. |
The exploration of these bio-inspired and environmentally conscious strategies will be instrumental in positioning this compound as a sustainable chemical for the future.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C | 70–85 | |
| Bromination | NBS, AIBN, CCl₄, reflux | 60–75 |
Basic: What nucleophilic substitution reactions are feasible with this compound?
Answer:
The bromine atom in this compound is highly reactive in SN₂ mechanisms. Common substitutions include:
- Hydroxide/alkoxide exchange : Using NaOH/KOH in polar aprotic solvents (e.g., DMSO) to form ethers or alcohols .
- Amine substitution : Primary/secondary amines (e.g., methylamine) in DMF at 60–100°C yield arylalkylamines .
- Thiol incorporation : Potassium thiolate in ethanol replaces bromine with thiol groups .
Note : Steric hindrance from the methyl group may reduce reactivity at ortho positions, favoring para substitution .
Advanced: How can contradictory data on oxidation of the methoxyethyl group be resolved?
Answer:
Discrepancies in oxidation products (e.g., aldehydes vs. carboxylic acids) arise from varying conditions:
- Oxidizing agents : KMnO₄ in acidic conditions (H₂SO₄) yields carboxylic acids, while CrO₃ in anhydrous environments favors aldehydes .
- Solvent effects : Protic solvents stabilize carbocation intermediates, altering reaction pathways.
- Kinetic vs. thermodynamic control : Temperature modulation (e.g., 0°C vs. reflux) shifts product dominance.
Recommendation : Validate conditions via controlled experiments with in-situ monitoring (e.g., GC-MS or NMR) .
Advanced: How to design mechanistic studies for substitution reactions?
Answer:
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in SN₂ mechanisms .
- Kinetic isotope effects (KIE) : Compare reaction rates with ¹²C/¹³C or ¹H/²H isotopes to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
Q. Table 2: Mechanistic Probes
| Technique | Application | Reference |
|---|---|---|
| ²H NMR | Solvent participation analysis | |
| Hammett plots | Electronic effects on reactivity |
Advanced: What strategies mitigate steric hindrance in substitution reactions?
Answer:
The methyl group at the ortho position creates steric challenges. Solutions include:
- Solvent optimization : Use bulky solvents (e.g., THF) to preorganize reactants .
- Catalytic systems : Phase-transfer catalysts (e.g., crown ethers) enhance nucleophile accessibility .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .
Case Study : Substitution with piperidine achieved 85% yield in THF with 18-crown-6 .
Advanced: How to validate synthetic intermediates with conflicting spectral data?
Answer:
- Multi-spectral analysis : Combine ¹H/¹³C NMR, IR, and HRMS to cross-verify structural assignments .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
- In-silico validation : Compare experimental IR/NMR with computational predictions (e.g., ACD/Labs) .
Example : A disputed intermediate’s carbonyl peak (IR: 1680 cm⁻¹) was confirmed via DFT-calculated vibrational modes .
Basic: What are its applications in medicinal chemistry research?
Answer:
- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antipsychotic agents .
- Biological probes : The bromine atom allows radiolabeling (e.g., ⁷⁶Br) for PET imaging studies .
- Enzyme studies : Investigates halogenase activity in bacterial pathways .
Advanced: How to optimize catalytic systems for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd/C, CuI, or NiCl₂ for cross-coupling efficiency .
- Flow chemistry : Continuous reactors minimize byproducts and improve heat management .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .
Data : Pd/C in CPME achieved 92% yield at 100°C (20 bar H₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
